molecular formula C4H6BrN3O B567152 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1210892-10-6

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

Cat. No.: B567152
CAS No.: 1210892-10-6
M. Wt: 192.016
InChI Key: KMKCULBLUKSXDU-UHFFFAOYSA-N
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Description

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole typically involves the reaction of 3-(methoxymethyl)-1H-1,2,4-triazole with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process typically includes steps such as protection of functional groups, bromination, and deprotection. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

Scientific Research Applications

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.

    Materials Science: It is utilized in the development of advanced materials such as polymers and nanomaterials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-1,2,4-triazole: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    3-(Methoxymethyl)-1H-1,2,4-triazole: Lacks the bromine atom, which may influence its chemical properties and applications.

    5-Chloro-3-(methoxymethyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, which can alter its reactivity and biological effects.

Uniqueness

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-5-(methoxymethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKCULBLUKSXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672509
Record name 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210892-10-6
Record name 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole
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